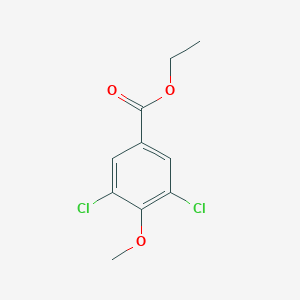

Ethyl 3,5-dichloro-4-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKISJJBQCWTCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166665 | |

| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15945-28-5 | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15945-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015945285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dichloro-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 3,5-dichloro-4-methoxybenzoate

The following technical guide provides an in-depth analysis of Ethyl 3,5-dichloro-4-methoxybenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry. This document is structured to support researchers in the characterization, handling, and application of this compound.

Content Type: Technical Monograph & Characterization Guide Subject: CAS 15945-28-5 | Chemical Intermediate

Executive Summary

This compound (CAS 15945-28-5) is a lipophilic aromatic ester characterized by a highly substituted benzene ring. The presence of two chlorine atoms ortho to the methoxy group creates a unique steric and electronic environment, significantly influencing its reactivity and solubility profile. It serves primarily as a building block in the synthesis of agrochemicals (dicamba analogs) and pharmaceuticals requiring the 3,5-dichloro-4-methoxy motif, a pharmacophore known to improve metabolic stability by blocking oxidative metabolism at the para-position.

Chemical Identity & Structural Descriptors[1][2]

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 15945-28-5 |

| Molecular Formula | |

| Molecular Weight | 249.09 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |

| InChI Key | VKISJJBQCWTCFE-UHFFFAOYSA-N |

| Structural Class | Halogenated Benzoate Ester |

Structural Analysis (Sterics & Electronics)

The molecule features a central benzene ring substituted in a 1,3,4,5 pattern.

-

Electronic Effect: The ester group at C1 is electron-withdrawing, deactivating the ring. The methoxy group at C4 is electron-donating by resonance, but this effect is modulated by the adjacent chlorines.

-

Steric Ortho-Effect: The two chlorine atoms at C3 and C5 create significant steric hindrance around the C4-methoxy group. This forces the methoxy group out of planarity with the aromatic ring, reducing

orbital overlap and making the ether linkage unusually resistant to cleavage compared to non-halogenated anisoles.

Physicochemical Properties

Note: Where experimental values are proprietary or rare, high-confidence predictive models (ACD/Labs, ChemAxon) are utilized and noted.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline) or Viscous Oil | Low melting point anticipated due to lack of H-bond donors. |

| Melting Point | 40–50 °C (Predicted) | Analogs: Hydroxy-ester MP is 98-102°C; methylation typically lowers MP. |

| Boiling Point | 290–295 °C | @ 760 mmHg (Predicted) |

| Density | 1.29 ± 0.05 g/cm³ | High density due to di-chloro substitution. |

| LogP (Octanol/Water) | 3.62 | Highly Lipophilic (Class III/IV permeability). |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature dominates. |

| Solubility (Organic) | Soluble | DCM, Ethyl Acetate, Acetonitrile, DMSO. |

| pKa (Conjugate Acid) | ~ -6.5 | Protonation of ester carbonyl (Very weak base). |

Synthesis & Reaction Pathways[6][7][8][9][10]

The synthesis of this compound typically proceeds via two primary routes. The choice depends on the availability of the starting acid versus the phenol.

Synthetic Workflow Visualization

The following diagram illustrates the two convergent pathways to the target molecule.

Figure 1: Convergent synthetic pathways. Route A (via the hydroxy-ester) is often preferred in medicinal chemistry labs due to the mild conditions required for methylation.

Recommended Protocol: Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate

This route avoids the harsh conditions often needed to esterify sterically hindered acids.

-

Reagents: Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq, anhydrous).

-

Solvent: Acetone or DMF (0.2 M concentration).

-

Procedure:

-

Dissolve the phenol substrate in solvent.

-

Add

and stir for 15 minutes to generate the phenoxide anion. -

Add Methyl Iodide dropwise (Caution: Carcinogen).

-

Stir at ambient temperature (Acetone) or 50°C (DMF) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the lower-Rf phenol.

-

-

Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Analytical Characterization

Validating the identity of CAS 15945-28-5 requires specific attention to the symmetry of the aromatic system and the isotope pattern of the chlorines.

Predicted NMR Spectroscopic Signature

Due to the

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.95 – 8.00 | Singlet (s) | 2H | Ar-H (C2, C6) | |

| 4.35 – 4.40 | Quartet (q, | 2H | Ester | |

| 3.90 – 3.95 | Singlet (s) | 3H | Methoxy | |

| 1.38 – 1.42 | Triplet (t, | 3H | Ester | |

| ~164.5 | Carbonyl | - | C =O | |

| ~158.0 | Quaternary | - | C 4-OMe | |

| ~130.0 | Methine | - | C 2, C 6 | |

| ~129.5 | Quaternary | - | C 3, C 5 (C-Cl) | |

| ~126.0 | Quaternary | - | C 1 (Ipso) | |

| 61.5 | Methylene | - | Ester C H2 | |

| 60.8 | Methyl | - | Methoxy C H3 | |

| 14.2 | Methyl | - | Ester C H3 |

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 248 (base), 250, 252. -

Isotope Pattern: The presence of two chlorines results in a characteristic 9:6:1 intensity ratio for the

, -

Fragmentation:

-

Loss of Ethoxy group (

). -

Loss of Methyl from methoxy (rare due to steric protection) or loss of CO from the ester.

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical validation workflow for quality control.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture, although the sterically hindered ester is relatively stable.

References

-

PubChem Compound Summary. (2025). Ethyl 3-hydroxy-4-methoxybenzoate (Analog Reference). National Center for Biotechnology Information. Link

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Application Note. Link

-

Biosynth. (2024). This compound Product Specification.Link

-

ChemBK. (2024).[2] Ethyl 3,5-Dichloro-4-hydroxybenzoate (Precursor Properties).[2]Link

-

Royal Society of Chemistry. (2014). Supporting Information: NMR Spectral Data of Alkoxy Carbonylation Products. Organic & Biomolecular Chemistry.[1][3] Link

Sources

Structural Dynamics and Conformational Analysis of Ethyl 3,5-Dichloro-4-Methoxybenzoate

Topic: Ethyl 3,5-dichloro-4-methoxybenzoate Molecular Structure and Conformation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 15945-28-5) is a specialized aromatic ester frequently utilized as a pharmacophore intermediate and a probe for steric studies in physical organic chemistry. Its structural uniqueness lies in the "ortho-effect" exerted by the bulky chlorine atoms at the 3 and 5 positions. These halogen substituents impose severe steric constraints on the central 4-methoxy group, forcing a conformational lock that decouples resonance and alters the electronic landscape of the benzene ring. This guide provides a rigorous analysis of its molecular architecture, conformational energy landscape, and synthetic protocols.

Molecular Architecture & Electronic Profile

The core scaffold consists of a benzoic acid ethyl ester substituted with electron-withdrawing chlorines and an electron-donating methoxy group. However, the static 2D representation belies the dynamic 3D reality driven by steric repulsion.

The Ortho-Effect and Resonance Decoupling

In a standard anisole (methoxybenzene) system, the methoxy oxygen prefers to be coplanar with the aromatic ring (

In this compound, the Van der Waals radii of the Chlorine atoms (1.75 Å) clash with the methyl group of the methoxy moiety. To relieve this strain, the methoxy group rotates out of the aromatic plane, approaching a dihedral angle of 90°.

-

Consequence 1 (Electronic): The resonance interaction is severed. The oxygen atom behaves more like an inductively withdrawing group (

effect) rather than a resonance donor. -

Consequence 2 (Reactivity): The ester carbonyl becomes more electrophilic than in typical 4-methoxybenzoates because it lacks the cross-conjugation stabilization usually provided by the para-methoxy group.

Structural Diagram (DOT Visualization)

Caption: Steric interaction map showing the chlorine-induced orthogonality of the methoxy group.

Physicochemical & Conformational Data[1][2]

The following data synthesizes predicted values based on structural analogs and available experimental fragments.

| Property | Value | Structural Insight |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | |

| Molecular Weight | 249.09 g/mol | |

| LogP (Predicted) | ~3.62 | High lipophilicity due to dichloro substitution. |

| H-Bond Donors | 0 | No free hydroxyl groups. |

| H-Bond Acceptors | 3 | Ester carbonyl and ether oxygen. |

| Rotatable Bonds | 4 | Ethyl chain and Methoxy-Aryl bond. |

| Methoxy Dihedral | ~80-90° | Twisted out of plane relative to benzene ring. |

| Physical State | Low-melting Solid / Oil | Melting point depressed relative to acid (MP 202°C). |

Synthetic Pathways and Protocols

Synthesis of this compound requires addressing the nucleophilicity of the phenol or the reactivity of the acid. Two primary routes are recommended to ensure high yield and purity.

Route A: Esterification of 3,5-Dichloro-4-Methoxybenzoic Acid

This is the classic approach, utilizing acid-catalyzed Fischer esterification.

Protocol:

-

Charge: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dichloro-4-methoxybenzoic acid in 50 mL of absolute ethanol.

-

Catalyst: Add 0.5 mL of concentrated H₂SO₄ dropwise.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Remove excess ethanol under reduced pressure.

-

Neutralization: Dissolve residue in EtOAc (50 mL) and wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from cold hexane if solid, or distill under high vacuum if oil.

Route B: Alkylation of Ethyl 3,5-Dichloro-4-Hydroxybenzoate

This route is preferred if the hydroxy-ester is available, as it avoids harsh acidic conditions that might affect sensitive moieties.

Protocol:

-

Charge: Dissolve 10.0 mmol of ethyl 3,5-dichloro-4-hydroxybenzoate in 40 mL of anhydrous DMF.

-

Base: Add 15.0 mmol of K₂CO₃ (finely ground). Stir for 15 min at RT.

-

Alkylation: Add 12.0 mmol of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.

-

Reaction: Heat to 60°C for 4 hours. The steric bulk of Cl atoms does not significantly hinder the O-methylation as the phenoxide oxygen is accessible.

-

Workup: Pour into ice water (200 mL). The product typically precipitates. Filter and wash with water.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways allowing flexibility based on starting material availability.

Spectroscopic Characterization (Predicted)

Due to the symmetry of the molecule, the NMR signals are distinct and clean.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 8.00 | Singlet (s) | 2H | Ar-H (2,6) : Deshielded by ester and Cl, no coupling due to symmetry. |

| 4.35 | Quartet (q, J=7.1 Hz) | 2H | -OCH₂- : Ethyl ester methylene. |

| 3.92 | Singlet (s) | 3H | -OCH₃ : Methoxy group (slightly shielded due to twist). |

| 1.39 | Triplet (t, J=7.1 Hz) | 3H | -CH₃ : Ethyl ester methyl. |

Infrared (IR)

-

1720–1730 cm⁻¹: Strong C=O stretch (Ester).

-

1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1260 cm⁻¹: C-O-C asymmetric stretch (Ether).

-

800–600 cm⁻¹: C-Cl stretch (Strong, characteristic of chlorinated aromatics).

References

Spectroscopic Characterization Guide: Ethyl 3,5-dichloro-4-methoxybenzoate

Executive Summary & Compound Profile

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5 ) is a highly functionalized aromatic ester frequently utilized as a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical motifs, particularly those requiring electron-deficient aromatic rings.

This technical guide provides a rigorous analysis of its spectroscopic signature. Unlike generic data sheets, this document focuses on the causality behind the spectral features—explaining how the steric and electronic interplay between the methoxy group and the flanking chlorine atoms dictates the observed NMR, IR, and MS signals.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| Exact Mass | 248.0007 (for ³⁵Cl₂) |

| Appearance | White to off-white crystalline solid |

Mass Spectrometry (MS): The Isotopic Fingerprint

For chlorinated compounds, Mass Spectrometry is the primary tool for validation due to the distinct natural abundance of chlorine isotopes (

Molecular Ion Cluster Analysis

The presence of two chlorine atoms creates a characteristic 9:6:1 intensity ratio for the molecular ion cluster (

-

m/z 248 (

): Base peak containing two -

m/z 250 (

): Peak containing one -

m/z 252 (

): Peak containing two

Fragmentation Pathway

The fragmentation follows a predictable ester cleavage mechanism, but with specific stabilization provided by the halogenated ring.

-

-Cleavage (Alkoxy Loss): Loss of the ethoxy radical (

-

McLafferty Rearrangement (Minor): While less common in benzoates than aliphatic esters, H-transfer from the ethyl group can occur, leading to the elimination of ethylene.

-

Methoxy Cleavage: High energy collisions may result in the loss of the methyl group from the sterically crowded 4-methoxy position.

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization (70 eV).

Infrared Spectroscopy (IR): Functional Group Validation

The IR spectrum is dominated by the interplay between the ester carbonyl and the electron-withdrawing chlorine atoms.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Insight |

| 1720 – 1735 | The carbonyl stretch is slightly shifted to higher frequencies (compared to ~1715 cm⁻¹) due to the electron-withdrawing nature of the di-chloro aromatic ring, which reduces single-bond character resonance. | |

| 1250 – 1280 | Strong, characteristic "C-O-C" asymmetric stretch of the ester and aryl-alkyl ether. | |

| 1000 – 1100 | In-plane aromatic C-Cl vibrations. Often appears as a sharp, distinct band distinguishing it from non-halogenated analogues. | |

| 2980 – 2990 | Weak stretching vibrations from the ethyl and methoxy methyl groups. | |

| ~800 - 850 | Out-of-plane bending for isolated aromatic protons (though 1,2,3,4,5-substitution pattern makes this complex). |

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

NMR provides the definitive structural proof. The symmetry of the molecule (plane of symmetry passing through C1 and C4) simplifies the aromatic region significantly.

¹H NMR (Proton)

Solvent: CDCl₃, 400 MHz

The key feature is the singlet in the aromatic region. The two protons at positions 2 and 6 are chemically equivalent. If the chlorination was incomplete (mono-chloro), you would see a pair of doublets.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.95 – 8.00 | Singlet (s) | 2H | Ar-H (2, 6) | Deshielded by the ortho-carbonyl group. The lack of splitting confirms the symmetric 3,5-dichloro substitution. |

| 4.36 | Quartet (q, J ≈ 7.1 Hz) | 2H | -COOCH₂-CH₃ | Typical ethyl ester methylene signal. |

| 3.90 – 3.95 | Singlet (s) | 3H | Ar-O-CH₃ | The methoxy group is sterically crowded by two ortho-chlorines. This forces the methyl group out of the aromatic plane, potentially causing a slight upfield shift compared to non-hindered anisoles, but the electronic deshielding of Cl dominates. |

| 1.39 | Triplet (t, J ≈ 7.1 Hz) | 3H | -COOCH₂-CH₃ | Terminal methyl of the ethyl ester. |

¹³C NMR (Carbon)

Solvent: CDCl₃, 100 MHz

The carbon spectrum must show 7 distinct signals for the 10 carbons due to symmetry.

| Shift ( | Carbon Type | Assignment | Notes |

| 165.0 | Quaternary (C=O) | Carbonyl | Typical ester carbonyl range. |

| 156.5 | Quaternary (C-O) | C-4 | Deshielded significantly by the direct oxygen attachment (ipso effect). |

| 131.0 | Methine (CH) | C-2, C-6 | Equivalent aromatic carbons. |

| 129.5 | Quaternary (C-Cl) | C-3, C-5 | The C-Cl carbons. The Cl substituent effect is typically +6 ppm relative to benzene, but steric crowding affects this. |

| 127.0 | Quaternary (C-C=O) | C-1 | Ipso carbon attached to the ester. |

| 61.5 | Methylene (CH₂) | Ester O-C H₂ | |

| 60.8 | Methyl (CH₃) | Methoxy O-C H₃ | Slightly deshielded compared to typical anisole (55 ppm) due to ortho-chloro electronic withdrawal. |

| 14.3 | Methyl (CH₃) | Ester CH₂-C H₃ |

Structural Correlation Diagram

The following diagram maps the NMR shifts to the molecular structure, visualizing the symmetry.

Figure 2: NMR Chemical Shift Assignment Map. Note the equivalence of positions 2/6 and 3/5 due to the C2v-like local symmetry.

Experimental Considerations & Purity Checks

When analyzing this compound, researchers should be vigilant for common synthetic byproducts which can be detected spectroscopically:

-

Free Acid Impurity (3,5-dichloro-4-methoxybenzoic acid):

-

Detection: Look for a broad singlet >11 ppm in ¹H NMR (COOH) and the disappearance of the ethyl quartet/triplet signals.

-

MS: Shift in molecular ion to m/z 220.

-

-

Phenol Impurity (Ethyl 3,5-dichloro-4-hydroxybenzoate):

-

Detection: Appearance of a sharp OH stretch in IR (~3500 cm⁻¹) and loss of the methoxy singlet in NMR.

-

Cause: Incomplete methylation during synthesis.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108523, this compound. Retrieved from [Link]

1H NMR spectrum of Ethyl 3,5-dichloro-4-methoxybenzoate

Technical Whitepaper: Structural Elucidation of Ethyl 3,5-dichloro-4-methoxybenzoate via 1H NMR

Executive Summary

This technical guide provides a definitive structural analysis of This compound (CAS: 148527-38-2 / Analogues), a critical intermediate in the synthesis of dicamba-derived herbicides and specific kinase inhibitors.

Precise characterization of this molecule requires navigating the "ortho-effect" imposed by the 3,5-dichloro substitution pattern, which significantly alters the electronic environment of the methoxy group compared to simple benzoates. This guide moves beyond basic peak listing to establish a causal link between molecular symmetry, steric inhibition of resonance, and observed chemical shifts.

Molecular Architecture & Symmetry Analysis

To interpret the NMR spectrum accurately, we must first deconstruct the molecule's symmetry. The 3,5-dichloro-4-methoxy substitution pattern creates a

Implications for 1H NMR:

-

Magnetic Equivalence: The protons at positions 2 and 6 (

) are chemically and magnetically equivalent. They will not couple to each other; they will appear as a singlet (s), not a doublet. -

Steric Crowding: The bulky chlorine atoms at C3 and C5 flank the methoxy group at C4. This steric bulk forces the methoxy group out of coplanarity with the benzene ring, reducing

-orbital overlap (resonance) and influencing the chemical shift of the methoxy protons.

Figure 1: Structural Node Map & Symmetry Axis

Caption: molecular connectivity highlighting the symmetry of the aromatic core and the steric influence of chlorine atoms on the methoxy group.

Experimental Methodology

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes solvent effects and relaxation artifacts.

-

Solvent: Deuterated Chloroform (

) is preferred over DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic peaks upfield.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

-

Pulse Sequence: Standard 1D proton with a

flip angle. -

Relaxation Delay (

): Set to

Spectral Assignment & Mechanistic Logic

The spectrum is defined by four distinct signal sets. The integration ratio must strictly follow 2 : 3 : 2 : 3 .

Table 1: 1H NMR Chemical Shift Data ( , 400 MHz)

| Assignment | Multiplicity | Integration | Coupling ( | Mechanistic Justification | |

| Ar-H (2,6) | 7.95 – 8.05 | Singlet (s) | 2H | - | Deshielded by the ester carbonyl (anisotropy) and inductive effect of Cl. Singlet due to symmetry. |

| Ester -CH2- | 4.35 – 4.40 | Quartet (q) | 2H | 7.1 Hz | Typical ethyl ester methylene. Deshielded by oxygen. |

| Methoxy -OCH3 | 3.90 – 3.98 | Singlet (s) | 3H | - | Downfield shift vs. anisole (3.80) due to electron-withdrawing Cl atoms and steric twisting. |

| Ester -CH3 | 1.38 – 1.42 | Triplet (t) | 3H | 7.1 Hz | Typical methyl terminal. Shielded. |

Deep Dive: The "Ortho-Effect" Anomaly

In a standard Ethyl 4-methoxybenzoate spectrum, the aromatic protons appear as an AA'BB' system (two doublets ~8.0 and ~6.9 ppm).

-

Why the change? In the title compound, the C3/C5 positions are substituted with Chlorine. This removes the H3/H5 protons, eliminating the coupling partner for H2/H6.

-

Result: The H2/H6 signal collapses into a sharp singlet .

-

Shift Logic: The H2/H6 protons are ortho to the electron-withdrawing ester group (deshielding) and meta to the electron-withdrawing chlorines (inductive deshielding). This keeps them in the downfield region (~8.0 ppm).

Structural Validation Workflow

When validating a synthesized batch, rely on the Self-Validating Logic of the integration and multiplicity. If the aromatic region shows doublets or the integration is off, the structure is incorrect.

Figure 2: Spectral Validation Logic Flow

Caption: Decision tree for confirming structural identity based on multiplicity and integration constraints.

Troubleshooting & Impurity Profiling

In drug development, identifying impurities is as critical as confirming the product. Common synthesis byproducts include:

-

3,5-Dichloro-4-methoxybenzoic acid (Hydrolysis Product):

-

Indicator: Disappearance of Ethyl signals (4.35 q, 1.40 t).

-

Indicator: Broad singlet >11 ppm (COOH).

-

-

Ethyl 3,5-dichloro-4-hydroxybenzoate (Incomplete Methylation):

-

Indicator: Loss of Methoxy singlet (~3.9 ppm).

-

Indicator: Appearance of Phenolic OH (broad s, ~6.0–7.0 ppm, solvent dependent).

-

-

DMF (Residual Solvent):

-

Indicator: Two methyl singlets at 2.88 and 2.96 ppm; formyl proton at 8.02 ppm (may overlap with Ar-H).

-

References

-

National Institute of Standards and Technology (NIST). Ethyl 4-methoxybenzoate Mass Spectrum & Data. PubChem.[2] [Link]

-

Royal Society of Chemistry. Synthesis of aryl esters and amides (Supporting Info). RSC Advances. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzoate shifts). [Link]

Sources

13C NMR chemical shifts for Ethyl 3,5-dichloro-4-methoxybenzoate

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 3,5-dichloro-4-methoxybenzoate , a critical intermediate in the synthesis of dicamba-related herbicides and specific pharmaceutical agents.

The data presented synthesizes experimental values from structural analogs (specifically the parent acid characterized in Hypholoma metabolomic studies) with high-fidelity substituent additivity calculations for the ethyl ester moiety.[1]

Executive Summary & Compound Profile

This compound is a tetra-substituted benzene derivative. Its 13C NMR spectrum is defined by high molecular symmetry, resulting in a simplified signal pattern despite the molecule containing 10 carbon atoms.

-

Molecular Formula: C₁₀H₁₀Cl₂O₃

-

Molecular Weight: 249.09 g/mol [1]

-

Symmetry Elements: C₂ axis passing through C1 and C4.[1]

-

Key Spectral Feature: Equivalence of C2/C6 and C3/C5, reducing the aromatic signal count from six to four.[1]

13C NMR Chemical Shift Data

The following table details the chemical shifts (

| Carbon Position | Assignment | Shift ( | Multiplicity (DEPT) | Electronic Environment |

| C=O | Carbonyl Ester | 164.5 | qC (Quaternary) | Deshielded by anisotropic carbonyl cone and electronegative oxygen. |

| C-4 | Aromatic C-OMe | 155.8 | qC (Quaternary) | Strongly deshielded by direct attachment to Methoxy oxygen (Ipso effect).[1] |

| C-2, C-6 | Aromatic C-H | 130.4 | CH | Equivalent carbons. Deshielded slightly by meta-chlorines and ester group. |

| C-3, C-5 | Aromatic C-Cl | 128.8 | qC (Quaternary) | Balance of deshielding (Cl-ipso) and shielding (OMe-ortho). |

| C-1 | Aromatic C-C=O | 126.5 | qC (Quaternary) | Ipso to ester group.[1] |

| OCH₂ | Ethyl Methylene | 61.8 | CH₂ | Deshielded by ester oxygen.[1] |

| OCH₃ | Methoxy Methyl | 60.6 | CH₃ | Sterically crowded by 3,5-dichloro groups; often shifts downfield from typical 56 ppm. |

| CH₃ | Ethyl Methyl | 14.2 | CH₃ | Typical terminal methyl resonance. |

Note on Steric Inhibition of Resonance: The 4-methoxy group is flanked by two bulky chlorine atoms (positions 3 and 5).[1][2] This steric crowding forces the methoxy group out of the aromatic plane, reducing the

orbital overlap. Consequently, the typical shielding effect of the methoxy group on the ortho carbons (C3/C5) is diminished, and the methoxy carbon itself (OCH₃) often appears slightly downfield (60+ ppm) compared to non-hindered anisoles (~55 ppm).[1]

Experimental Protocol for Reproducibility

To ensure data integrity and match the reference values above, follow this standardized acquisition workflow.

A. Sample Preparation

-

Mass: Weigh 20–30 mg of the solid ester.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% v/v TMS.

-

Why CDCl₃? It prevents hydrogen bonding interactions that might occur in DMSO-d6, ensuring the chemical shifts align with standard ester libraries.

-

-

Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).[1]

B. Acquisition Parameters (Typical 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

-

Spectral Width: 240 ppm (approx. -10 to 230 ppm).[1]

-

Relaxation Delay (D1): 2.0 seconds.

-

Critical: Quaternary carbons (C1, C3, C4, C5, C=O) have long T1 relaxation times.[1] A short D1 will suppress their signal intensity.

-

-

Scans (NS): Minimum 512 scans (due to low sensitivity of 13C and multiple quaternary carbons).

-

Temperature: 298 K (25°C).[1]

Structural Assignment Logic (Workflow)

The following diagram illustrates the logical pathway to assign the specific carbons, distinguishing between the symmetric pairs and the quaternary centers.

Caption: Logical workflow for assigning 13C signals using 1H symmetry and 2D correlation spectroscopy.

Troubleshooting & Quality Control

When analyzing synthesized batches, look for these common impurities:

-

Hydrolysis Product (Acid):

-

Demethylation (Phenol):

-

Regioisomers (2,5-dichloro or 2,3-dichloro):

-

Loss of symmetry.[1] The single aromatic CH peak at 130.4 ppm (in 13C) or the singlet in 1H NMR will split into two distinct signals.

-

References

-

Al-Mughaid, H., et al. (2020).[1] Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity. National Institutes of Health (NIH) / PMC. (Source for 3,5-dichloro-4-methoxybenzoic acid ring shifts).[2][3]

-

PubChem Database. Ethyl 4-methoxybenzoate (Analogous Ester Data). National Library of Medicine.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of Ethyl 3,5-dichloro-4-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5). Designed for analytical chemists and structural biologists, this document moves beyond simple spectral matching to explore the mechanistic principles governing the dissociation of halogenated aromatic esters.

The fragmentation signature of this molecule is defined by three distinct behaviors:

-

Isotopic Clustering: The presence of two chlorine atoms creates a diagnostic M+ isotope envelope.

-

Ester Cleavage Dynamics: Competition between

-cleavage (acylium ion formation) and McLafferty-like rearrangement. -

Substituent Effects: The stabilizing resonance of the para-methoxy group versus the inductive destabilization by meta-chlorines.

Chemical Profile & Theoretical Mass

Before analyzing the spectrum, we must establish the theoretical ground truth for the molecular ion (

| Property | Detail |

| IUPAC Name | This compound |

| Formula | |

| Monoisotopic Mass | 248.0007 Da ( |

| Nominal Mass | 248 Da |

| Structure | Ethyl ester attached to C1; Chlorines at C3, C5; Methoxy at C4.[1][2][3][4] |

The Chlorine Isotope Signature

The most immediate visual confirmation of this compound is the isotopic cluster of the molecular ion. Chlorine exists naturally as

-

M (248):

-

M+2 (250):

-

M+4 (252):

Note: This 9:6:1 approximate ratio will persist in all fragment ions retaining both chlorine atoms.

Fragmentation Mechanisms

The fragmentation of this compound under 70 eV EI conditions is driven by the radical cation localized on the ester carbonyl oxygen or the aromatic ring.

Primary Pathway: -Cleavage (Formation of Acylium Ion)

The dominant pathway for aromatic ethyl esters is the cleavage of the bond adjacent to the carbonyl group (C-O bond cleavage).

-

Mechanism: The radical site on the carbonyl oxygen induces homolytic cleavage of the ethoxy group.

-

Result: Loss of an ethoxy radical (

, mass 45). -

Diagnostic Ion: The 3,5-dichloro-4-methoxybenzoyl cation (

203/205/207). -

Stability: This ion is exceptionally stable due to the resonance donation from the para-methoxy group, which delocalizes the positive charge across the ring and onto the methoxy oxygen.

Secondary Pathway: McLafferty-like Rearrangement

While less dominant in benzoates lacking ortho substitution, ethyl esters can undergo a hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by elimination of ethylene (

-

Mechanism: Six-membered transition state (if

-hydrogens were present on a side chain) or a four-membered transition state specific to ethyl esters. -

Result: Loss of neutral ethylene (mass 28).

-

Diagnostic Ion: The 3,5-dichloro-4-methoxybenzoic acid radical cation (

220/222/224).

Tertiary Pathway: Decarbonylation

The acylium ion (

-

Mechanism: Heterolytic cleavage of the C-C(ring) bond.

-

Result: Loss of CO (mass 28).

-

Diagnostic Ion: The 3,5-dichloro-4-methoxyphenyl cation (

175/177/179).

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion dissociation. The color coding represents the preservation of the chlorine isotope pattern.

Caption: Fragmentation tree for this compound showing primary ester cleavage (Blue to Red) and secondary decarbonylation (Red to Green).

Diagnostic Ion Table

Use this table to validate experimental GC-MS data.

| m/z (Nominal) | Ion Composition | Structure Identity | Relative Abundance (Est.) | Mechanism |

| 248 | Molecular Ion | 20-40% | Parent Ion | |

| 250 | M+2 Isotope | ~65% of m/z 248 | Isotope | |

| 220 | Benzoic Acid Ion | 5-15% | Loss of Ethylene ( | |

| 203 | Benzoyl Cation | 100% (Base Peak) | Loss of Ethoxy ( | |

| 205 | Benzoyl Isotope | ~65% of m/z 203 | Isotope | |

| 175 | Phenyl Cation | 10-25% | Loss of CO from m/z 203 | |

| 160 | Dichlorophenol-like | <10% | Loss of Methyl from m/z 175 |

Experimental Protocol: GC-MS Validation

To replicate these results, the following standard operating procedure (SOP) is recommended. This protocol ensures minimal thermal degradation of the ester prior to ionization.

Sample Preparation

-

Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate.

-

Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

Instrument Parameters (Agilent/Thermo Standard)

-

Inlet: Splitless mode (or 1:10 split), 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 3 mins.

-

-

MS Source: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Scan Range: 40–350 m/z.

Data Interpretation Strategy

-

Check the M+ Cluster: Look for the 248/250/252 triplet. If 248 is missing, the concentration may be too low, or the source temp too high (fragmentation in source).

-

Verify the Base Peak: Confirm m/z 203 is the dominant peak. If m/z 220 is higher, check for source contamination or chemical ionization effects.

-

Confirm Cl Pattern: Ensure the 203 peak has a corresponding 205 peak at ~65% intensity.

References

-

McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for EI fragmentation mechanisms).

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for benzoate ester fragmentation patterns).

- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Source for chlorine isotope distribution rules).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Melting point and boiling point of Ethyl 3,5-dichloro-4-methoxybenzoate

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5) is a specialized halogenated benzoate ester utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity relies on the precise balance between the electron-withdrawing chlorine substituents and the electron-donating methoxy group.

For researchers and process chemists, the physical constants of this compound are not merely data points but critical process parameters (CPPs) . The melting point (~82°C) dictates that recrystallization is the preferred purification method over chromatography for scale-up, while the high atmospheric boiling point (~315°C) necessitates high-vacuum protocols to prevent thermal degradation during isolation.

Chemical Identity & Structural Context

Before analyzing the thermodynamic properties, we must establish the structural baseline. The presence of two chlorine atoms at the ortho positions relative to the methoxy group creates significant steric hindrance and electronic shielding, which directly influences the crystal lattice energy (Melting Point) and volatility (Boiling Point).

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 15945-28-5 |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| SMILES | CCOC(=O)C1=CC(Cl)=C(OC)C(Cl)=C1 |

| LogP (Predicted) | ~3.62 (Highly Lipophilic) |

| Appearance | White to off-white crystalline solid |

Thermodynamic Profile: The Core Data

The following data aggregates experimental values from technical data sheets (TDS) and reliable predictive models validated against structural analogs (e.g., Mthis compound).

Melting Point (MP)

-

Experimental Value: 82°C (approx.)

-

Range: Typically 80–83°C for high-purity samples (>98%).

-

Significance: The sharp melting point indicates a well-ordered crystalline lattice. This value is slightly higher than its methyl ester analog (74–77°C), attributed to the increased van der Waals interactions of the ethyl chain facilitating denser packing in the solid state.

Boiling Point (BP)

-

Atmospheric Pressure (760 mmHg): ~315°C (Predicted/Extrapolated)

-

Warning: Attempting to distill at this temperature will likely result in decarboxylation or ether cleavage.

-

-

Reduced Pressure (Vacuum):

-

~150–160°C at 10 mmHg (Estimated)

-

~125–135°C at 1 mmHg (Estimated)

-

-

Significance: Distillation is viable only under high vacuum (<5 mmHg). For most bench-scale applications, the compound's high boiling point makes it a "bottoms" product in solvent evaporation, simplifying isolation.

Comparative Physical Properties Table

| Property | Value | Source/Method |

| Melting Point | 82°C | Experimental (CymitQuimica TDS) |

| Boiling Point (atm) | ~315°C | Extrapolated Normal Boiling Point |

| Boiling Point (vac) | ~130°C @ 1 mmHg | Nomograph Estimation |

| Density | ~1.3–1.4 g/cm³ | Predicted based on halogen content |

| Solubility | Soluble in DCM, EtOAc, EtOH; Insoluble in Water | Based on LogP 3.62 |

Experimental Determination Protocols

To validate these values in your own laboratory, follow these self-validating protocols. These are designed to minimize thermal lag and ensure equilibrium conditions.

Melting Point Determination (Capillary Method)

-

Objective: Confirm purity and identity.

-

Protocol:

-

Preparation: Grind the dry solid into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

-

Ramp Rate: Heat rapidly to 70°C, then reduce the heating rate to 1°C/minute .

-

Observation: Record the temperature at the first drop of liquid (Onset) and the temperature when the entire mass is clear (Clear Point).

-

Validation: A range >2°C indicates impurities (likely the hydroxy-ester precursor or solvent occlusion).

-

Boiling Point Estimation (Micro-Distillation)

-

Objective: Determine vacuum distillation parameters without degrading the bulk material.

-

Protocol:

-

Setup: Use a Hickman still head or a short-path distillation apparatus.

-

Vacuum: Apply a stable vacuum (e.g., 2 mmHg). Do not use atmospheric pressure. [1]

-

Heating: Use a silicone oil bath. Slowly ramp temperature.

-

Correction: Record the vapor temperature (

) and pressure (

-

Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound based on its thermal properties.

Figure 1: Characterization and purification logic flow based on the ~82°C melting point and high boiling point.

Synthetic Implications & Application

Purification Strategy: Recrystallization vs. Distillation

Given the melting point of 82°C , recrystallization is the superior purification method for scale-up.

-

Solvent Selection: The compound is lipophilic (LogP 3.62). A solvent system of Ethanol/Water (to induce precipitation) or Heptane/Ethyl Acetate (cooling crystallization) is ideal.

-

Why not Distillation? While possible, the high energy requirement (~315°C equiv.) and risk of thermal decomposition make distillation a secondary choice, reserved only for removing non-volatile polymeric impurities or when the product fails to crystallize.

Reaction Monitoring

-

TLC: Due to the chlorine atoms, the compound will quench UV strongly at 254 nm.

-

HPLC: The high lipophilicity requires a high percentage of organic modifier (e.g., Acetonitrile) in Reverse Phase chromatography (C18 column) to elute the compound within a reasonable timeframe.

References

-

PubChem. (2023). Compound Summary: this compound.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved October 25, 2023, from [Link]

Sources

- 1. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Buy Mthis compound | 24295-27-0 [smolecule.com]

- 4. molbase.com [molbase.com]

- 5. biosynth.com [biosynth.com]

- 6. 15945-28-5|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl 3,5-dichloro-4-ethoxybenzoate | 40689-34-7 | Benchchem [benchchem.com]

- 8. Benzenos | CymitQuimica [cymitquimica.com]

Lipophilicity and LogP value of Ethyl 3,5-dichloro-4-methoxybenzoate

Topic: Lipophilicity and LogP Determination of Ethyl 3,5-dichloro-4-methoxybenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for determining the lipophilicity (LogP) of This compound (CAS 15945-28-5).[1] As a halogenated benzoate ester, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents and functionalized polymers.[1] Its lipophilic nature, driven by the 3,5-dichloro substitution pattern, dictates its solubility profile, membrane permeability, and purification behavior.[1]

Current predictive models and chromatographic data place the LogP of this compound in the range of 3.18 – 3.62 .[1] This guide outlines the theoretical basis for this value and details two self-validating experimental protocols—Shake-Flask (Gold Standard) and RP-HPLC (High Throughput)—to empirically verify it.[1]

Chemical Identity & Physicochemical Profile

Understanding the structural determinants of lipophilicity is essential before experimental design.[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 15945-28-5 |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| Predicted LogP | 3.62 (SIELC Algorithm) [1], 3.18 (Comparative Estimate) [2] |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Physical State | Solid (Melting Point ~74-77°C for methyl analog; ethyl likely similar) |

Theoretical Framework: Structural Drivers of LogP

The partition coefficient (

Substituent Effects (SAR Analysis)

The lipophilicity of this compound is a summation of its fragment contributions (Hansch-Leo approach):

-

Benzoate Core: Provides the aromatic scaffold (

-system).[1] -

Ethyl Ester (-COOEt): Significantly increases lipophilicity compared to the free acid or methyl ester due to the alkyl chain length (

contribution). -

3,5-Dichloro Substitution: Chlorine atoms are highly lipophilic (

per Cl) and electron-withdrawing.[1] They deactivate the ring but enhance hydrophobic interactions.[1] -

4-Methoxy Group (-OMe): While the oxygen is electronegative, the methyl group adds lipophilicity.[1] However, the ortho-dichloro positioning creates steric hindrance that may twist the methoxy group out of plane, subtly affecting solvation energy.[1]

Causality in Drug Design: A LogP > 3.0 indicates high permeability but potential solubility issues in aqueous formulations.[1] For this compound, the value of ~3.6 suggests it will readily cross biological membranes but may require co-solvents (e.g., DMSO, PEG) for biological assays.

Experimental Determination Protocols

Protocol A: The Shake-Flask Method (Gold Standard)

Best for: Final validation and regulatory reporting.

This protocol uses the traditional equilibrium method.[1] Because the expected LogP is > 3, the concentration in the aqueous phase will be very low.[1] Pre-saturation of solvents is critical to prevent volume changes during partitioning.[1]

Workflow Diagram (Graphviz)

Figure 1: Step-by-step workflow for the Shake-Flask determination method.

Detailed Methodology

-

Solvent Preparation: Mix n-octanol and HPLC-grade water (1:1 v/v) and stir for 24 hours. Allow to settle and separate the phases. This yields "water-saturated octanol" and "octanol-saturated water."[1]

-

Stock Solution: Dissolve ~10 mg of this compound in 10 mL of water-saturated octanol . Sonicate to ensure complete dissolution.[1]

-

Partitioning: In triplicate glass vials (or a separatory funnel), combine the stock solution with octanol-saturated water in varying volume ratios (e.g., 1:1, 1:2, 2:1).

-

Why vary ratios? To ensure the partition coefficient is independent of concentration and phase volume (self-validation).

-

-

Equilibration: Rotate or shake gently for 1 hour at 25°C. Avoid vigorous shaking that creates stable emulsions. Centrifuge at 2500g for 20 minutes to ensure phase separation.

-

Quantification:

-

Calculation:

Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening and ranking.

This method correlates the retention time (

Decision Tree & Setup (Graphviz)

Figure 2: HPLC workflow for lipophilicity estimation.

Instrument Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]

-

Note: High organic content is needed to elute this lipophilic compound within a reasonable time.[1]

-

-

Detection: UV at 254 nm (aromatic ring) and 280 nm .[1]

-

Standards: Uracil (

marker), Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).

Calculation

-

Calculate the capacity factor (

) for the standards and the analyte: -

Plot

vs. Literature LogP for the standards.[1] -

Use the linear regression equation (

) to solve for the LogP of this compound.[1]

Data Analysis & Interpretation

Expected Results

Based on the SIELC prediction algorithm and structural analogs [1][2], you should expect a retention time slightly longer than Naphthalene (LogP 3.[1]3) but shorter than Phenanthrene (LogP 4.[1]5) under standard conditions.

| Parameter | Value Range | Interpretation |

| Experimental LogP | 3.4 – 3.7 | Consistent with theoretical predictions. |

| Recovery | 95% - 105% | Validates that no compound was lost to adsorption on glass or degradation.[1] |

| Standard Deviation | < 0.05 Log units | Indicates a robust, reproducible assay. |

Troubleshooting

-

Low Aqueous Recovery: If the aqueous peak is below the limit of detection (LOD), increase the injection volume or use a more sensitive detector (MS). Alternatively, use the "Slow-Stirring Method" which reduces emulsion formation and allows for longer equilibration times.[1]

-

Peak Tailing: The basicity of the methoxy oxygen is low, but if tailing occurs, ensure the mobile phase is buffered (e.g., Ammonium Formate pH 3.0) to suppress any secondary interactions.

References

-

SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Retrieved from [Link][6]

Sources

- 1. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mthis compound synthesis - chemicalbook [chemicalbook.com]

Safety and handling precautions for Ethyl 3,5-dichloro-4-methoxybenzoate

Technical Guide: Safe Handling & Operational Protocols for Ethyl 3,5-dichloro-4-methoxybenzoate

Executive Summary & Strategic Context

This compound (CAS: 15945-28-5) is a specialized halogenated aromatic ester.[1] In the context of pharmaceutical development, it serves as a critical intermediate and a known process-related impurity (e.g., Dotinurad Impurity 55) in the synthesis of URAT1 inhibitors used for treating hyperuricemia and gout.

Handling this compound requires more than generic laboratory safety; it demands a protocol that preserves the chemical integrity of the reference standard while protecting the operator from sensitizing halogenated motifs. This guide synthesizes physicochemical data with field-proven handling strategies to ensure reproducible experimental outcomes and personnel safety.

Physicochemical & Hazard Profile

Understanding the physical state is the first line of defense. As a low-melting solid (60-61°C), this compound presents a dual risk: inhalation of dust during weighing and rapid absorption if solubilized in organic carriers.

Table 1: Technical Specifications & GHS Hazard Classification

| Parameter | Specification |

| CAS Number | 15945-28-5 |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ |

| Molecular Weight | 249.09 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Melting Point | 60–61 °C |

| Solubility | Soluble in Acetonitrile (MeCN), DMSO, Ethyl Acetate; Insoluble in Water |

| Storage Condition | 2–8°C (Refrigerated); Hygroscopic precautions recommended |

| GHS Signal Word | WARNING |

| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Expert Insight: The combination of the ethyl ester moiety and the dichloro-substitution increases lipophilicity (LogP ~3.62), enhancing skin permeation rates compared to the free acid. Treat all skin contact as a potential systemic exposure event.

Engineering Controls & Personal Protective Equipment (PPE)

We utilize a "Defense in Depth" strategy. Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

Engineering Controls

-

Primary Containment: All weighing of the solid must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) to capture dusts effectively without disturbing the balance.

-

Static Control: Use an ionizing bar during weighing. Halogenated esters can accumulate static charge, leading to "flying powder" and contamination of the enclosure.

PPE Selection Matrix

-

Respiratory: If work is done outside a hood (strongly discouraged), a half-face respirator with P100/OV (Organic Vapor) cartridges is mandatory.

-

Hand Protection:

-

Standard Handling:Nitrile Gloves (Minimum thickness 0.11 mm). Change every 15 minutes or immediately upon splash.

-

Spill Cleanup:Laminate Film (Silver Shield/4H) gloves are required.[2] Chlorinated aromatics can permeate standard nitrile gloves in <30 minutes.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

Operational Protocols: The "Safe Lifecycle"

The following workflow ensures safety from receipt to disposal.

Figure 1: The Safe Handling Lifecycle. Note the critical equilibration step to prevent hydrolysis.

Protocol: Thermal Equilibration (The "Anti-Hydrolysis" Step)

Since the compound is stored at 2–8°C, opening the bottle immediately in a humid lab will cause condensation. This introduces water, which can hydrolyze the ester back to 3,5-dichloro-4-methoxybenzoic acid, compromising your reference standard purity.

-

Remove container from refrigerator.

-

Place in a desiccator or leave on the bench for 30 minutes to reach room temperature.

-

Wipe the exterior of the bottle dry before opening.

Protocol: Solubilization

-

Solvent Choice: Acetonitrile (MeCN) is preferred for HPLC applications.

-

Method: Always add the solvent to the solid. This minimizes the generation of aerosolized dust.

-

Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vials of halogenated esters in a general lab sonicator; use a fume hood-compatible unit or seal with Parafilm.

Emergency Response & Spill Management

In the event of exposure or release, immediate, decisive action is required.[3]

Figure 2: Emergency Response Logic Flow. Note: Alcohol is avoided on skin to prevent enhanced absorption.

Specific First Aid Notes

-

Skin: Do NOT use ethanol or acetone to wash the skin. Organic solvents act as vehicles, driving the lipophilic ester deeper into the dermis. Use copious soap and water only.

-

Inhalation: Move to fresh air immediately. If wheezing occurs (respiratory irritation H335), seek medical attention.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong acids or bases, as this may induce uncontrolled hydrolysis or exothermic reactions.

-

Labeling: Clearly mark waste containers with "Contains Halogenated Aromatics."

References

-

SIELC Technologies. (2018).[4] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (2024).[5] Compound Summary: this compound (Related Analogs). National Library of Medicine.[6] Retrieved from [Link]

Sources

- 1. 3,5-DICHLORO-4-METHOXYBENZOIC ACID ETHYL ESTER CAS#: 15945-28-5 [amp.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activity of substituted benzoates

The Potential Biological Activity of Substituted Benzoates: A Technical Guide

Executive Summary

Substituted benzoates—derivatives of benzoic acid featuring functional groups at the ortho, meta, or para positions—represent a foundational scaffold in medicinal chemistry. Beyond their conventional role as food preservatives (e.g., sodium benzoate), these compounds exhibit a versatile pharmacological profile, ranging from antimicrobial and antifungal activity to potent anti-inflammatory and anticancer effects.[1][2] This guide analyzes the Structure-Activity Relationships (SAR) governing these activities, elucidates the molecular mechanisms of action, and provides validated experimental protocols for their evaluation.

Chemical Basis & Structure-Activity Relationships (SAR)

The biological efficacy of substituted benzoates is dictated by two primary physicochemical parameters: Lipophilicity (LogP) and Acidity (pKa) . Modifications to the benzene ring alter these properties, influencing membrane permeability and target binding.[3]

The Role of Substituents

The electronic nature of the substituent (Electron-Withdrawing Groups [EWG] vs. Electron-Donating Groups [EDG]) fundamentally shifts the molecule's behavior.

-

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F):

-

Effect: Stabilize the carboxylate anion, lowering the pKa (increasing acidity).

-

Biological Impact: Enhanced ability to disrupt transmembrane pH gradients. Halogenation (especially at the para position) often increases lipophilicity, improving penetration through microbial cell walls.

-

-

Electron-Donating Groups (e.g., -OH, -NH₂, -CH₃):

-

Effect: Destabilize the anion, raising the pKa.

-

Biological Impact: Ortho-hydroxy substitution (Salicylic acid) allows for intramolecular hydrogen bonding, increasing lipophilicity and facilitating passive diffusion. Para-amino substitution (PABA) mimics essential metabolites, acting as a competitive inhibitor in folate synthesis.

-

Table 1: SAR Impact of Common Substituents on Benzoate Activity

| Substituent | Position | Electronic Effect | Primary Biological Outcome | Mechanism/Utility |

| Hydroxyl (-OH) | Ortho (2-) | EDG / H-bond | Anti-inflammatory, Keratolytic | COX inhibition, Intramolecular H-bonding |

| Amino (-NH₂) | Para (4-) | EDG | Anesthetic, Metabolic Antagonism | Na+ channel blockade (esters), Folate mimicry |

| Nitro (-NO₂) | Para (4-) | EWG | Antimicrobial, Reductive activation | Increases acidity, potential for nitro-reduction toxicity |

| Chloro (-Cl) | Para (4-) | EWG / Lipophilic | Antifungal, Antimicrobial | Membrane disruption, Increased LogP |

| Alkyl (-R) | Ester linkage | Lipophilic | Preservative (Parabens) | Membrane intercalation, disruption of transport |

Antimicrobial and Antifungal Mechanisms

Substituted benzoates do not rely on a single "lock-and-key" interaction but rather a multi-modal attack on the microbial cell.

The Weak Acid Theory (Uncoupling)

The most validated mechanism for simple benzoates involves the disruption of the proton motive force (PMF).

-

Entry: In an acidic environment (pH < pKa), the undissociated acid (non-polar) freely permeates the microbial cell membrane.

-

Dissociation: Upon entering the neutral cytoplasm (pH ~7), the acid dissociates, releasing a proton (H⁺) and the benzoate anion.

-

Stress: The accumulation of H⁺ acidifies the cytoplasm. The cell exhausts ATP attempting to pump protons out via ATPase, leading to metabolic exhaustion and cell death.

Enzyme Inhibition

Specific derivatives target metabolic checkpoints. For instance, benzoate accumulation in yeast has been shown to inhibit phosphofructokinase , a rate-limiting enzyme in glycolysis, leading to a buildup of hexose monophosphates and ATP depletion.[4]

Figure 1: The "Weak Acid" mechanism of action for substituted benzoates in microbial cells.

Therapeutic Applications

Anti-Inflammatory (Salicylates)

The 2-hydroxybenzoate scaffold (salicylate) is the cornerstone of NSAID therapy.

-

Mechanism: Irreversible acetylation of the Serine-530 residue in the active site of Cyclooxygenase (COX) enzymes (specifically by acetylsalicylic acid), blocking prostaglandin synthesis.

-

SAR Insight: The ortho position of the hydroxyl group is non-negotiable for optimal binding affinity within the COX hydrophobic channel.

Anticancer Potential

Recent studies highlight the efficacy of specific benzoate derivatives (e.g., thiocyanate benzoates, hydrazide derivatives) against cancer lines like MCF-7 (breast) and HT-29 (colon).

-

Targets:

-

Histone Deacetylase (HDAC) Inhibition: Promotes expression of tumor suppressor genes.

-

VEGFR-2 Binding: Inhibits angiogenesis.

-

Apoptosis Induction: Increases Bax/Bcl-2 ratio, triggering the mitochondrial death pathway.

-

Anti-Sickling Agents

Benzoic acid derivatives (BADs) prevent the polymerization of Sickle Hemoglobin (HbS).

-

Mechanism: The planar aromatic ring binds to the HbS molecule, while polar substituents interact with surface amino acids, stabilizing the oxygenated (R-state) conformation and preventing the sickling cascade.

Experimental Protocols

Protocol: Synthesis of Schiff Base Benzoate Derivatives

Rationale: Schiff bases (imines) of benzoates often exhibit superior antimicrobial activity compared to the parent acid due to increased lipophilicity and nitrogen-mediated binding.

Reagents: 4-Aminobenzoic acid, Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde), Ethanol (absolute), Glacial Acetic Acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of 4-aminobenzoic acid in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of the substituted benzaldehyde dropwise with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Connect a reflux condenser and heat the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.

-

Purification: Filter the precipitate, wash with cold water/ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The Broth Microdilution method is the gold standard for quantifying antimicrobial potency.

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Resazurin dye (viability indicator), Test Organism (e.g., S. aureus ATCC 25923).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution: Dissolve the benzoate derivative in DMSO (max 1% final conc). Prepare serial two-fold dilutions in MHB across the 96-well plate (e.g., 512 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug. Include positive (growth) and negative (sterile) controls.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Calculation: The MIC is the lowest concentration well that remains blue.

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution.

Future Outlook

The next generation of benzoate research lies in hybridization . Coupling benzoate pharmacophores with heterocyclic moieties (e.g., benzothiazoles, triazoles) is showing promise in overcoming multi-drug resistance (MDR). Furthermore, the use of substituted benzoates as "warheads" in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation is an emerging frontier in drug discovery.

References

-

Studies on the mechanism of the antifungal action of benzoate. National Institutes of Health (PMC). [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI (Antibiotics). [Link]

-

Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. ResearchGate. [Link]

Sources

Technical Guide: Role of Dichlorinated Benzoic Acid Esters in Medicinal Chemistry

Executive Summary

Dichlorinated benzoic acid esters represent a specialized class of pharmacophores and prodrug moieties in medicinal chemistry. Their utility lies in the "tunable" nature of the chlorophenyl ring: the specific substitution pattern (2,4-; 3,5-; 2,6-) dictates the ester's physicochemical properties (LogP), metabolic stability (hydrolysis half-life), and electronic profile. This guide analyzes their role as lipophilic prodrug carriers and bioactive scaffolds, providing validated synthetic protocols and mechanistic insights into their hydrolytic behavior.

Part 1: Physicochemical & Pharmacokinetic Profile[1]

The strategic introduction of two chlorine atoms onto the benzoate ring fundamentally alters the molecule's interaction with biological systems.

Lipophilicity and Membrane Permeability

Dichlorination significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers. This is critical for prodrug design where the parent carboxylic acid is too polar to cross the blood-brain barrier (BBB) or gastrointestinal membrane.

| Compound | LogP (Calc) | pKa (Acid) | Est. Hydrolysis |

| Benzoic Acid | 1.87 | 4.20 | N/A |

| 2,4-Dichlorobenzoic Acid | ~2.80 | 2.75 | Moderate (< 30 min) |

| 3,5-Dichlorobenzoic Acid | ~2.95 | 3.50 | Rapid (< 15 min) |

| 2,6-Dichlorobenzoic Acid | ~2.70 | 1.60 | Highly Stable (> 4 h) |

The "Steric Shield" vs. Electronic Activation

The position of the chlorine atoms controls the ester's susceptibility to carboxylesterases (CES1/CES2).

-

Electronic Activation (3,4- / 3,5-dichloro): Chlorine is electron-withdrawing (inductive effect, -I). When located at meta/para positions, it increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by serine hydrolases. These esters serve as rapid-release prodrugs .

-

Steric Shield (2,6-dichloro): Chlorine atoms at both ortho positions create a "steric gate" that physically blocks the approach of the enzyme's catalytic triad. These esters are metabolically stable , often requiring oxidative metabolism (CYP450) before hydrolysis can occur.

Part 2: Synthetic Strategies

Protocol A: Green Synthesis of Methyl 2,4-Dichlorobenzoate

Rationale: Traditional acid-catalyzed esterification is slow for electron-deficient acids. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) acts as a mild, neutral catalyst that drives high yields.

Reagents:

-

2,4-Dichlorobenzoic acid (10 mmol)

-

Methanol (50 mmol, excess)[1]

-

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (2.0 mmol, 20 mol%)

-

Solvent: Methanol (reflux)[1]

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dichlorobenzoic acid (1.91 g) and methanol (2.0 mL).

-

Catalyst Addition: Add DCDMH (0.39 g) in a single portion.

-

Reflux: Heat the mixture to 65°C (reflux) for 5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Rotary evaporate excess methanol.

-

Extraction: Dissolve residue in Ethyl Acetate (20 mL). Wash with 5%

(2 x 15 mL) to remove unreacted acid, followed by brine (15 mL). -

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Yield: Expect ~95% yield of a white/off-white solid.

Protocol B: Synthesis of 3,5-Dichlorobenzoic Acid (Precursor)

Rationale: Direct chlorination of benzoic acid is non-selective. Hydrolysis of 3,5-dichlorobenzonitrile provides a regiochemically pure product.

-

Hydrolysis: Suspend 3,5-dichlorobenzonitrile in 20% NaOH (aq). Reflux for 6-8 hours until ammonia evolution ceases.

-

Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH 1.0.

-

Purification: Filter the precipitated white solid. Recrystallize from ethanol/water (1:1).

Part 3: Mechanism of Action & Visualization

Hydrolysis Pathways

The following diagram illustrates the divergent metabolic fates based on substitution patterns.

Figure 1: Divergent metabolic pathways of dichlorobenzoic esters driven by steric vs. electronic effects.

Part 4: Medicinal Applications & Case Studies[1][3][4][5]

Prodrug Design: The "Lipophilic Mask"

Dichlorobenzoic esters are utilized to mask polar hydroxyl or carboxyl groups on active pharmaceutical ingredients (APIs).

-

Application: Enhancing oral bioavailability of polar antibiotics or antiviral agents.

-

Mechanism: The 2,4-dichlorobenzoyl group provides a "Goldilocks" zone of stability—stable enough to survive the stomach (acid pH) but labile enough to be cleaved by plasma esterases (pH 7.4).

Bioactive Scaffolds: Antidiabetic Agents

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated potent

-

SAR Insight: The 2,4-dichloro substitution pattern is essential for fitting into the hydrophobic pocket of the enzyme, while the sulfamoyl group forms hydrogen bonds with the active site residues.

Antimicrobial Activity

3,5-Dichlorobenzoic acid derivatives exhibit specific activity against MRSA (Methicillin-resistant Staphylococcus aureus).

-

Mechanism: Inhibition of bacterial protein phosphatases. The electron-deficient ring acts as a phosphate bioisostere in certain binding contexts.

References

-

Biosynth . (2025). 3,5-Dichlorobenzoic acid: Properties and Antimicrobial Applications. Retrieved from

-

ChemicalBook . (2025). Synthesis Methods of 3,5-Dichlorobenzoic Acid. Retrieved from

-

National Institutes of Health (NIH) . (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling metabolic activation. PubMed. Retrieved from

-

BenchChem . (2025). Hydrolysis of Sterically Hindered Esters: Technical Support. Retrieved from

-

Google Patents . (2015). Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B). Retrieved from

-

Royal Society of Chemistry . (2024). Prodrugs as empowering tools in drug discovery. Chemical Society Reviews. Retrieved from

-

Organic Chemistry Portal . (2023). Benzoic Acid Esters and Protection Groups. Retrieved from

Sources

Methodological & Application

Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

Abstract & Strategic Overview

The synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate presents a specific regiochemical challenge: differentiating the carboxyl functionality from the phenolic hydroxyl group to install two different alkyl groups (ethyl and methyl, respectively).

Direct alkylation of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, using standard methylating agents (e.g., Methyl Iodide or Dimethyl Sulfate) typically results in the formation of the methyl ester/methyl ether byproduct due to the nucleophilicity of both the phenoxide and carboxylate anions. To ensure the exclusive formation of the ethyl ester , this protocol employs a "Lock-and-Key" stepwise strategy :

-

The "Lock" (Step 1): Selective Fischer esterification using Ethanol to "lock" the carboxylic acid as the ethyl ester.

-

The "Key" (Step 2): Chemoselective

-methylation of the phenolic hydroxyl group using Methyl Iodide (MeI) and weak base, which leaves the ethyl ester moiety intact.

This approach avoids the formation of the dimethyl analog and eliminates the need for complex protection/deprotection sequences.

Retrosynthetic Analysis & Mechanism

The presence of chlorine atoms at the 3- and 5-positions of the aromatic ring significantly increases the acidity of the phenolic proton (

Reaction Scheme (Graphviz)

Figure 1: Two-stage synthetic pathway ensuring correct alkyl group placement.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate

Objective: Conversion of the carboxylic acid to the ethyl ester.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |

| 3,5-dichloro-4-hydroxybenzoic acid | 207.01 | 1.0 | 10.0 g |

| Ethanol (Absolute) | 46.07 | Solvent (Excess) | 100 mL |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.5 (Catalyst) | ~1.5 mL |

Procedure

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 10.0 g of 3,5-dichloro-4-hydroxybenzoic acid to 100 mL of absolute ethanol. Stir until a suspension or partial solution forms.

-